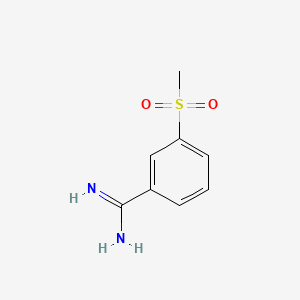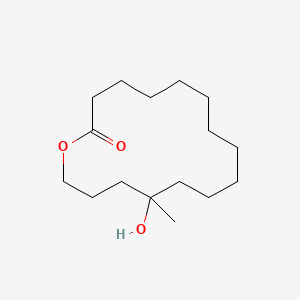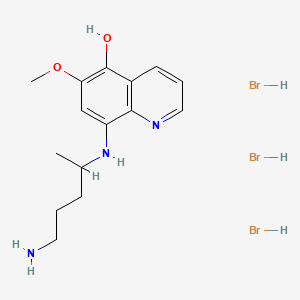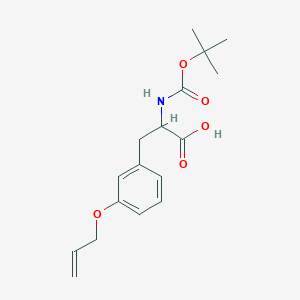
2-Bromo-5-chloro-6-methyl-nicotinonitrile
説明
2-ブロモ-5-クロロ-6-メチルニコチノニトリルは、分子式C7H4BrClN2、分子量231.48 g/molの有機化合物です 。この化合物はニコチノニトリルの誘導体であり、ピリジン環にブロモ、クロロ、メチル基が結合しているのが特徴です。その独自の構造的特性により、様々な化学薬品や医薬品用途に利用されています。
製造方法
2-ブロモ-5-クロロ-6-メチルニコチノニトリルの合成には、一般的に6-メチルニコチノニトリルの臭素化と塩素化が関与します。 反応条件には、通常、適切な溶媒と触媒の存在下で臭素と塩素試薬を使用することが含まれます 。工業的な製造方法では、高収率と高純度の最終生成物を確保するために、連続フロー反応器などのより効率的かつスケーラブルなプロセスが採用される場合があります。
化学反応解析
2-ブロモ-5-クロロ-6-メチルニコチノニトリルは、以下を含む様々な化学反応を起こします。
置換反応: 臭素原子と塩素原子は、適切な試薬と条件を用いることで、他の官能基と置換することができます。
酸化と還元: この化合物は、対応する酸化物を形成するために酸化を受けるか、またはハロゲン原子を除去するために還元を受ける可能性があります。
カップリング反応: この化合物は、多くの場合、パラジウムまたは銅触媒を用いて、より複雑な分子を形成するためのカップリング反応に参加することができます.
これらの反応で使用される一般的な試薬には、ハロゲン化剤、酸化剤、還元剤、金属触媒が含まれます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究における用途
2-ブロモ-5-クロロ-6-メチルニコチノニトリルは、科学研究において様々な用途があります。
化学: これは、医薬品や農薬を含む様々な有機化合物の合成における中間体として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: これは、新しい治療薬の開発のための構成要素として役立ちます。
準備方法
The synthesis of 2-Bromo-5-chloro-6-methyl-nicotinonitrile typically involves the bromination and chlorination of 6-methyl-nicotinonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product.
化学反応の分析
2-Bromo-5-chloro-6-methyl-nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-5-chloro-6-methyl-nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
2-ブロモ-5-クロロ-6-メチルニコチノニトリルの作用機序には、特定の分子標的や経路との相互作用が関与しています。臭素原子と塩素原子の存在により反応性が向上し、標的分子と共有結合を形成することができます。 これにより、使用される状況に応じて、特定の生物学的経路の阻害または活性化につながることがあります .
類似化合物との比較
2-ブロモ-5-クロロ-6-メチルニコチノニトリルに類似する化合物には、以下のような他のハロゲン化ニコチノニトリル誘導体があります。
- 2-ブロモ-5-クロロニコチノニトリル
- 2-ブロモ-6-メチルニコチノニトリル
- 5-クロロ-6-メチルニコチノニトリル
これらの化合物は、類似の構造的特徴を共有していますが、ハロゲン基とメチル基の位置と種類が異なります。 2-ブロモ-5-クロロ-6-メチルニコチノニトリルの独自性は、その置換基の特定の組み合わせにあり、これはその反応性と用途に影響を与える可能性があります .
特性
IUPAC Name |
2-bromo-5-chloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c1-4-6(9)2-5(3-10)7(8)11-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVRBROQWODRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Br)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230567 | |
| Record name | 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414959-00-4 | |
| Record name | 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
![Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane](/img/structure/B12515449.png)



![1H-Benzimidazole, 5-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-](/img/structure/B12515466.png)
![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)


![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)

![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)
